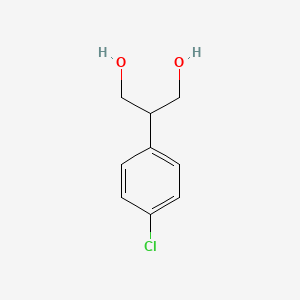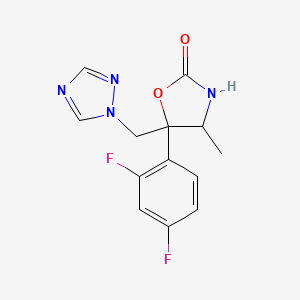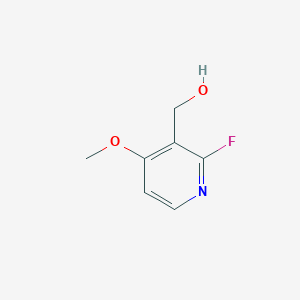![molecular formula C11H15BrO B12092882 [2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
[2-(3-Bromopropoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3-Bromopropoxy)ethyl]benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated ether derivative of ethylbenzene, characterized by the presence of a bromopropoxy group attached to the ethyl chain of the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Bromopropoxy)ethyl]benzene typically involves the reaction of ethylbenzene with 3-bromopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an etherification mechanism, where the hydroxyl group of 3-bromopropanol reacts with the ethyl group of ethylbenzene to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[2-(3-Bromopropoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of new functional groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding propoxyethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of propoxyethylbenzene.
Aplicaciones Científicas De Investigación
[2-(3-Bromopropoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of [2-(3-Bromopropoxy)ethyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The bromine atom in the bromopropoxy group can participate in electrophilic or nucleophilic reactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
[2-(3-Chloropropoxy)ethyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[2-(3-Iodopropoxy)ethyl]benzene: Similar structure but with an iodine atom instead of bromine.
[2-(3-Methoxypropoxy)ethyl]benzene: Similar structure but with a methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom in [2-(3-Bromopropoxy)ethyl]benzene imparts unique reactivity compared to its chloro, iodo, and methoxy analogs. Bromine is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in specific biological interactions, potentially leading to unique therapeutic properties .
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
2-(3-bromopropoxy)ethylbenzene |
InChI |
InChI=1S/C11H15BrO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clave InChI |
KMKDBZMDKNJTPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)

![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)
